molecular formula C9H8N2O4 B021239 2-(2-nitroethylideneamino)benzoic Acid CAS No. 121845-92-9

2-(2-nitroethylideneamino)benzoic Acid

Cat. No.: B021239
CAS No.: 121845-92-9
M. Wt: 208.17 g/mol
InChI Key: RJUMNVLNDMQVJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-nitroethylideneamino)benzoic acid is an organic compound with the molecular formula C9H8N2O4 It is a derivative of benzoic acid, where the amino group is substituted with a nitroethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitroethylideneamino)benzoic acid typically involves the condensation reaction between 2-aminobenzoic acid and 2-nitroacetaldehyde. The reaction is carried out under acidic conditions to facilitate the formation of the Schiff base. The reaction mixture is then purified through recrystallization to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitroethylideneamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 2-(2-aminoethylideneamino)benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

2-(2-nitroethylideneamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential antimicrobial properties and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-nitroethylideneamino)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of microbial growth or modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-aminoethylideneamino)benzoic acid
  • 2-(2-hydroxyethylideneamino)benzoic acid
  • 2-(2-methoxyethylideneamino)benzoic acid

Uniqueness

2-(2-nitroethylideneamino)benzoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(2-nitroethylideneamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c12-9(13)7-3-1-2-4-8(7)10-5-6-11(14)15/h1-5H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUMNVLNDMQVJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=CC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467498
Record name 2-(2-nitroethylideneamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121845-92-9
Record name 2-(2-nitroethylideneamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-nitroethylideneamino)benzoic Acid
Reactant of Route 2
Reactant of Route 2
2-(2-nitroethylideneamino)benzoic Acid
Reactant of Route 3
2-(2-nitroethylideneamino)benzoic Acid
Reactant of Route 4
2-(2-nitroethylideneamino)benzoic Acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(2-nitroethylideneamino)benzoic Acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(2-nitroethylideneamino)benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.